![molecular formula C14H18ClNO3S B5563945 5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide](/img/structure/B5563945.png)
5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide” is a complex organic molecule. It contains a spirocyclic system (1,9-dioxaspiro[5.5]undecane), a thiophene ring, a carboxamide group, and a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic system, thiophene ring, and carboxamide group would each contribute to the overall structure. The presence of the chlorine atom could also influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with nucleophiles, and the chlorine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Spiro compounds, including those related to 5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide, have been the subject of extensive research due to their complex chemical structures and potential for various applications. Research has focused on the synthesis and stereochemistry of cyclic compounds, such as the preparation and configurational assignment of diastereomeric 2,4-dioxaspiro[5.5]undec-8-enes (Bruns, Conrad, & Steigel, 1979). Additionally, the synthesis of chiral spiroacetals from carbohydrates has been explored, showcasing the diverse synthetic routes available for creating spiro compounds with specific chirality and functional groups (Martín, Salazar, & Suárez, 1995).
Applications in Material Science and Catalysis
Spiro compounds have also been investigated for their potential applications in material science and as catalysts. The unique structure of these compounds can impart specific properties to materials or enhance catalytic processes. For example, the mixed organic monomers of isophthaloyl dichloride and 3,3′,5,5′-biphenyl tetraacyl chloride were used to prepare polyamide thin film composite membranes for seawater desalination, demonstrating the potential of spiro compounds in enhancing both water flux and salt rejection (Zhao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-(1,9-dioxaspiro[5.5]undecan-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c15-12-2-1-11(20-12)13(17)16-10-3-6-19-14(9-10)4-7-18-8-5-14/h1-2,10H,3-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPWUMUEEHFWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide |
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